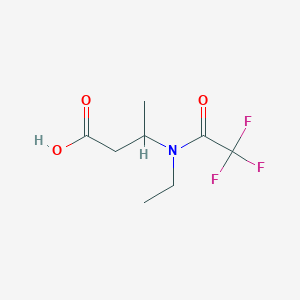

3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid

Description

3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is a fluorinated organic compound characterized by a butanoic acid backbone substituted at the third carbon with an N-ethyl trifluoroacetamido group. Its molecular formula is C₉H₁₂F₃NO₃, and it exhibits a molar mass of approximately 239.14 g/mol (calculated from atomic weights).

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

3-[ethyl-(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C8H12F3NO3/c1-3-12(5(2)4-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

VLDDDFSUWIQSII-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(C)CC(=O)O)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro Group and Ester Hydrolysis

The γ-nitro esters are then converted into γ-amino acids through a two-step process:

- Reduction of the nitro group to the amine : A classical method using nickel chloride hexahydrate (NiCl2·6H2O) and sodium borohydride (NaBH4) generates an in situ nickel borohydride complex that efficiently reduces the nitro group to the amine.

- Hydrolysis of the ester group : The ester is hydrolyzed under refluxing aqueous hydrochloric acid (HCl) conditions to yield the γ-amino acid as its hydrochloride salt.

This sequence can be performed without intermediate purification, streamlining the synthesis.

Protection of the Amino Group as Trifluoroacetamide

The final step involves protecting the free amine to obtain the trifluoroacetamido derivative:

- The amino hydrochloride salt is dissolved in anhydrous methanol under an inert atmosphere and cooled to 0 °C.

- Triethylamine (Et3N) is added to neutralize the acid and facilitate the reaction.

- Trifluoroacetic anhydride (TFAA) is added dropwise, allowing the formation of the trifluoroacetamide protecting group on the amino function.

The reaction mixture is stirred overnight at room temperature. After concentration, the product is purified by flash column chromatography to afford the γ-N-(trifluoroacetyl) amino acid in yields ranging from 40% to 83%, depending on the substrate.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Conjugate addition | Ethyl cinnamate + nitromethane, base | 50–84 | Direct or via Horner–Wadsworth–Emmons |

| Nitro group reduction | NiCl2·6H2O + NaBH4 in MeOH, 16 h, RT | Not isolated | In situ generation of Ni borohydride |

| Ester hydrolysis | 6.0 N HCl, reflux, 20 h | Not isolated | Produces amino acid hydrochloride salt |

| Amino group trifluoroacetylation | TFAA + Et3N in MeOH, 0 °C to RT, overnight | 40–83 | Purification by column chromatography |

Research Results and Analysis

- The method allows the synthesis of a series of γ-N-(trifluoroacetyl) amino acids, including 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid, in moderate to high yields.

- The one-pot approach for reduction, hydrolysis, and protection without intermediate purification enhances operational efficiency and reduces potential losses.

- The use of trifluoroacetic anhydride for amine protection is a well-established protocol, providing stable trifluoroacetamide groups suitable for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.

Substitution: The trifluoroacetamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Backbone Differences: The target compound and the (S)-3,3-dimethyl derivative share a butanoic acid backbone, whereas 2-(trifluoroacetamido)butanedioic acid features a succinic acid (butanedioic acid) structure. The additional carboxylic acid group in the latter increases polarity and acidity, likely reducing membrane permeability compared to the monocarboxylic analogs .

The (S)-3,3-dimethyl analog’s branching may restrict conformational flexibility, influencing receptor binding or enzymatic processing .

Electronic Properties :

- All three compounds contain a trifluoroacetamido group, which withdraws electrons, stabilizing the amide bond against hydrolysis. However, the position of this group (C2 vs. C3) alters electronic interactions with adjacent functional groups.

Reactivity and Functional Group Behavior

- Acidity : The target compound’s single carboxylic acid group (pKa ~4.8) is less acidic than 2-(trifluoroacetamido)butanedioic acid (pKa1 ~3.0, pKa2 ~5.0 due to dual -COOH groups) .

- Amide Stability: The trifluoroacetamido group in all compounds resists enzymatic cleavage more effectively than non-fluorinated analogs, a critical feature for prolonged drug activity .

Challenges and Commercial Considerations

- Synthesis Complexity: The ethyl and dimethyl substituents in the target compound and its analogs require multi-step synthesis, increasing production costs. notes discontinuation of the target compound, possibly due to synthetic or stability challenges .

- Regulatory Factors : Fluorinated compounds often face scrutiny over environmental persistence (e.g., trifluoroacetic acid degradation products), impacting their commercial viability .

Biological Activity

3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

Synthesis

The synthesis of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid typically involves the reaction of butanoic acid derivatives with trifluoroacetic anhydride and ethylamine. The following general method outlines the synthetic pathway:

- Preparation of Trifluoroacetamide : Butanoic acid is reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetamide.

- Amidation : The trifluoroacetamide is then treated with ethylamine to introduce the ethyl group, yielding 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid.

The biological activity of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that compounds containing trifluoroacetamido groups can inhibit vascular endothelial growth factor receptor (VEGFR) activity. For instance, a related compound demonstrated an IC50 value of 65 nM against VEGFR-2, indicating potential for further investigation into similar structures like 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid .

In Vitro Studies

In vitro assays have shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with growth and apoptosis.

Case Study 1: VEGFR Inhibition

In a comparative study involving various compounds with similar structural features, 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid was evaluated for its ability to inhibit VEGFR. The results indicated a promising profile that warrants further exploration in vivo .

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. These findings suggest its potential as a therapeutic agent in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂F₃N₃O₂ |

| Molecular Weight | 235.20 g/mol |

| IC50 against VEGFR-2 | 65 nM |

| Solubility | Soluble in DMSO |

Q & A

Q. What are the common synthetic routes for 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of butanoic acid derivatives. Key steps include:

- N-ethylation of a trifluoroacetamide precursor under basic conditions (e.g., using EDC or DCC as coupling agents) .

- Acid protection/deprotection to preserve the carboxylic acid group during reactions .

Optimal conditions (e.g., solvent polarity, temperature, and catalyst selection) are critical. For example, polar aprotic solvents like DMF enhance coupling efficiency, while elevated temperatures (60–80°C) improve reaction rates but may risk decomposition .

Q. How does the trifluoroacetamido group influence the compound’s physicochemical properties and bioactivity?

The trifluoroacetamido group enhances:

- Lipophilicity , improving membrane permeability (logP increased by ~1.5 compared to non-fluorinated analogs) .

- Metabolic stability due to fluorine’s electronegativity, reducing oxidative degradation .

- Target binding via strong dipole interactions with enzyme active sites, as observed in antiviral studies of analogous compounds .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns and detects impurities (<1% detection limit) .

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and identifies degradation products .

- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or viral strains in antiviral studies .

- Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may show reduced activity .

- Solubility effects : Use DMSO concentrations <0.1% to avoid cytotoxicity masking bioactivity .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Stepwise monitoring : Use TLC or inline IR to track intermediate formation (e.g., trifluoroacetamido coupling completion) .

- Catalyst screening : Pd-based catalysts (e.g., Pd[P(C₆H₁₁)₃]₂) improve selectivity in allylation or alkylation steps .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates effectively .

Q. What is the mechanism of action for this compound’s interaction with viral proteases?

The trifluoroacetamido group mimics natural peptide substrates, competitively inhibiting protease active sites. For example:

Q. How do structural modifications (e.g., alkyl chain length, fluorination position) affect pharmacological properties?

- Chain elongation : Increasing butanoic acid to pentanoic acid analogs reduces solubility but improves target residence time .

- Fluorine positioning : Meta- vs. para-substitution on aromatic rings alters steric hindrance and metabolic stability (e.g., para-CF₃ increases t½ by 2x) .

- N-ethyl vs. N-methyl : Ethyl groups enhance bioavailability due to reduced first-pass metabolism .

Q. What are the best practices for studying this compound’s stability under physiological conditions?

- pH-dependent degradation : Use buffered solutions (pH 2–8) to simulate gastric/plasma environments. Stability peaks at pH 6–7 .

- Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy tracks photodegradation .

- Lyophilization : Increases shelf life by removing hydrolytic water .

Methodological Considerations

- Comparative studies : Benchmark against analogs like 3-(4-fluorophenyl)butanoic acid to isolate fluorine-specific effects .

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes before costly in vitro assays .

- Safety protocols : Handle with nitrile gloves due to potential skin irritation (H315/H319 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.